molecular formula C18H15NO2 B15148685 1-(1,3-benzodioxol-5-yl)-2-methyl-5-phenyl-1H-pyrrole CAS No. 5935-44-4

1-(1,3-benzodioxol-5-yl)-2-methyl-5-phenyl-1H-pyrrole

Cat. No.: B15148685
CAS No.: 5935-44-4
M. Wt: 277.3 g/mol
InChI Key: OFJMRPHCBPGNCZ-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-yl)-2-methyl-5-phenyl-1H-pyrrole is a synthetic organic compound featuring a pyrrole ring substituted with a 1,3-benzodioxole group at position 1, a methyl group at position 2, and a phenyl group at position 3. The 1,3-benzodioxole moiety is a common structural motif in psychoactive substances (e.g., MDMA, methylone) and contributes to receptor binding affinity through its electron-rich aromatic system . The pyrrole core distinguishes it from cathinone derivatives (e.g., methylone, butylone), which possess a ketone backbone.

Properties

CAS No.

5935-44-4

Molecular Formula

C18H15NO2

Molecular Weight

277.3 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2-methyl-5-phenylpyrrole

InChI

InChI=1S/C18H15NO2/c1-13-7-9-16(14-5-3-2-4-6-14)19(13)15-8-10-17-18(11-15)21-12-20-17/h2-11H,12H2,1H3

InChI Key

OFJMRPHCBPGNCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1C2=CC3=C(C=C2)OCO3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-benzodioxol-5-yl)-2-methyl-5-phenyl-1H-pyrrole typically involves multi-step organic reactions. One common method includes the Pd-catalyzed C-N cross-coupling reaction, which is a versatile technique for forming carbon-nitrogen bonds . The reaction conditions often involve the use of palladium catalysts, ligands, and bases under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using continuous flow reactors and recyclable catalysts to enhance yield and reduce waste .

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Benzodioxol-5-yl)-2-methyl-5-phenyl-1H-pyrrole undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-(1,3-Benzodioxol-5-yl)-2-methyl-5-phenyl-1H-pyrrole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1,3-benzodioxol-5-yl)-2-methyl-5-phenyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related benzodioxol-containing substances, primarily synthetic cathinones and pyrrolidine derivatives. Key differences lie in the core scaffold, substituents, and pharmacological profiles.

Table 1: Structural and Pharmacological Comparison

Compound Name Core Structure Substituents Pharmacological Action References
1-(1,3-Benzodioxol-5-yl)-2-methyl-5-phenyl-1H-pyrrole Pyrrole 1,3-Benzodioxol-5-yl, methyl, phenyl Hypothesized: Potential serotonergic or dopaminergic modulation (based on benzodioxol group) N/A
Methylone (1-(1,3-Benzodioxol-5-yl)-2-(methylamino)propan-1-one) β-Ketophenethylamine 1,3-Benzodioxol-5-yl, methylamino Stimulant; dopamine transporter (DAT) blocker, serotonin transporter (SERT) substrate
Ethylone (1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)propan-1-one) β-Ketophenethylamine 1,3-Benzodioxol-5-yl, ethylamino Similar to methylone; reduced potency due to longer alkyl chain
Butylone (α-Ethyl analog of methylone) β-Ketophenethylamine 1,3-Benzodioxol-5-yl, methylamino, ethyl DAT blocker, SERT substrate; longer duration of action
MDPEP (1-(1,3-Benzodioxol-5-yl)-2-(pyrrolidin-1-yl)heptan-1-one) Heptanone 1,3-Benzodioxol-5-yl, pyrrolidinyl Likely stimulant; pyrrolidine enhances lipophilicity and CNS penetration

Key Structural Differences

Core Scaffold: The target compound’s pyrrole ring introduces aromaticity and planar geometry, contrasting with the flexible ketone backbones of cathinones. This may alter binding to monoamine transporters or receptors. Cathinones (e.g., methylone) feature a β-keto group that enhances hydrogen bonding with transporters like DAT and SERT .

Alkylamino chains in cathinones (e.g., methylamino in methylone) are critical for DAT/SERT interaction, while the pyrrole’s methyl and phenyl groups may prioritize alternative targets .

Pharmacological Hypotheses: The 1,3-benzodioxol-5-yl group, shared across all compounds, is associated with serotonin receptor affinity (e.g., 5-HT2A) in MDMA-like substances . Lack of a β-keto or amino group in the target compound suggests divergent mechanisms compared to cathinones, possibly favoring receptor modulation over transporter inhibition.

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